![molecular formula C24H30N2O2 B4033148 (2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone]](/img/structure/B4033148.png)
(2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone]
Overview
Description
(2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] is a complex organic compound with a molecular formula of C24H30N2O2 This compound features a piperazine ring substituted with dimethyl groups at the 2 and 5 positions, and two methanone groups attached to 3,4-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions, leading to the formation of the piperazine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis methods can also be employed to produce this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone groups.
Substitution: Nitro or halogen-substituted aromatic rings.
Scientific Research Applications
(2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methanone groups can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethylpiperazine-1,4-diyl)bis[(2H-1,3-benzodioxol-5-yl)methanone]
- (2,5-Dimethyl-1,4-piperazinediyl)bis[(2-quinolinyl)methanone]
Uniqueness
(2,5-Dimethylpiperazine-1,4-diyl)bis[(3,4-dimethylphenyl)methanone] is unique due to its specific substitution pattern on the piperazine ring and the presence of dimethylphenyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
[4-(3,4-dimethylbenzoyl)-2,5-dimethylpiperazin-1-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-15-7-9-21(11-17(15)3)23(27)25-13-20(6)26(14-19(25)5)24(28)22-10-8-16(2)18(4)12-22/h7-12,19-20H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQIEBSEFSELKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC(=C(C=C2)C)C)C)C(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


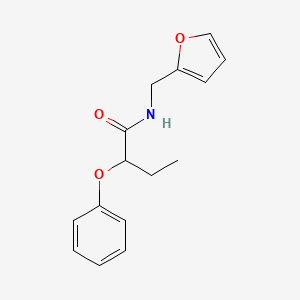
![3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4033074.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B4033085.png)
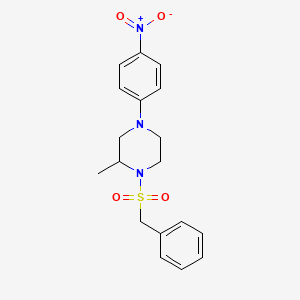
![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4033093.png)
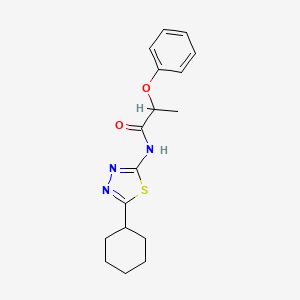
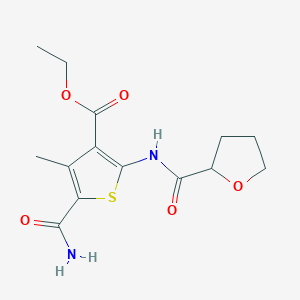
![3-CYCLOPENTYL-N-[2-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE](/img/structure/B4033110.png)
![1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B4033116.png)
![3-[(4-Chlorobenzyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4033129.png)
![N-{2-methoxy-4-[(trichloroacetyl)amino]phenyl}pentanamide](/img/structure/B4033134.png)
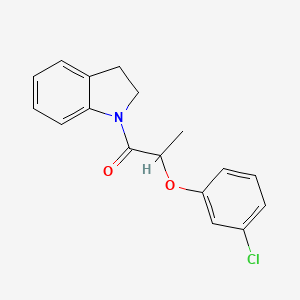
![N-{1-[(2,6-DICHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B4033143.png)
![3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4033149.png)
